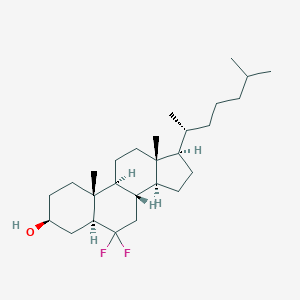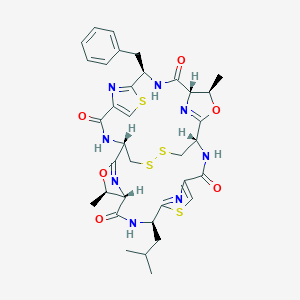
Ulithiacyclamide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulithiacyclamide B is a natural product that has been isolated from the marine sponge Ulithiacyclamide. It is a cyclic peptide that contains a unique amino acid, 3-amino-2,4-dimethylpentanoic acid (Admpa), which is not found in other naturally occurring peptides. Ulithiacyclamide B has attracted attention due to its potential pharmacological properties, including anticancer and antibiotic activities.
Scientific Research Applications
Cytotoxic Properties and Total Synthesis
Ulithiacyclamide B, a cyclic peptide from marine tunicates, has been extensively studied for its cytotoxic properties. A significant research effort has been dedicated to its total synthesis due to its potent cytotoxicity. The compound has been synthesized using techniques like diphenyl phosphorazidate (DPPA) and diethyl phosphorocyanidate (DEPC), highlighting its potential in drug development for cancer treatment (Kato, Hamada, & Shioiri, 1986).
Antitumor Activity
Ulithiacyclamide B demonstrates notable antitumor activity. It was isolated from Lissoclinum patella and identified as the major cytotoxic metabolite. Its structure, determined through spectroscopic analysis and chemical degradation, suggests a strong potential for antitumor applications. Specifically, it exhibits an IC50 of 17 ng/ml against the KB cell line, although it does not show selective cytotoxicity against solid tumor cells (Williams, Moore, & Paul, 1989).
Role in Marine Symbiosis and Potential in Ovarian Cancer Treatment
Recent research has explored the chemistry and biosynthetic potential of ascidian-associated symbionts, including the production of ulithiacyclamide B. The compound's high binding affinity to estrogen receptor beta (ER-β) protein, which is expressed abnormally in ovarian cancer cells, is of particular interest. This research may pave the way for sustainable production of cyclic peptides like ulithiacyclamide B, which could be useful in ovarian cancer treatment (Rumengan et al., 2021).
Modulation of Multidrug Resistance
Studies have also shown that ulithiacyclamide B and related cyclic peptides exhibit in vitro modulation of multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapies, making it a valuable compound for further investigation (Fu et al., 1998).
properties
CAS RN |
122759-67-5 |
|---|---|
Product Name |
Ulithiacyclamide B |
Molecular Formula |
C35H40N8O6S4 |
Molecular Weight |
797 g/mol |
IUPAC Name |
(1S,4R,5S,8R,15S,18R,19S,22R)-8-benzyl-4,18-dimethyl-22-(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone |
InChI |
InChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1 |
InChI Key |
ALXRBWFBPYGRNS-CIQZLZIBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H]6[C@H](OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
synonyms |
ulithiacyclamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



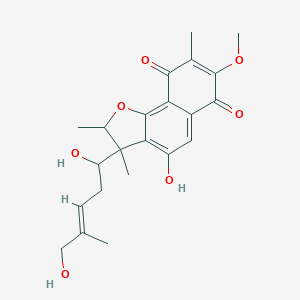


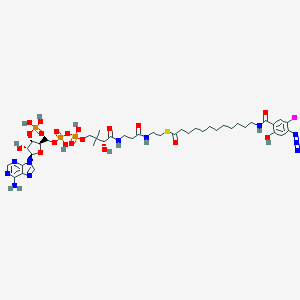
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

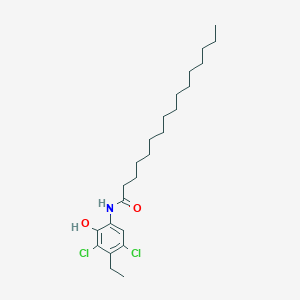

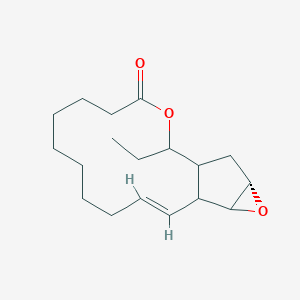
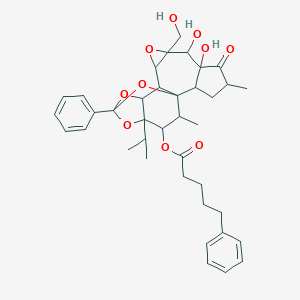
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
